molecular formula C22H16N2O3S B11454681 N-(1,3-benzodioxol-5-ylmethyl)-2-(thiophen-2-yl)quinoline-4-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(thiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B11454681
M. Wt: 388.4 g/mol
InChI Key: DSAJGLYFKLPVRE-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(thiophen-2-yl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core, a thiophene ring, and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoline-4-carboxylic acid, which is then coupled with a thiophene derivative under amide bond-forming conditions. The benzodioxole moiety can be introduced via a Friedel-Crafts alkylation reaction using appropriate benzodioxole precursors .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(thiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(thiophen-2-yl)quinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(thiophen-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole and thiophene moieties can interact with hydrophobic pockets in proteins, while the quinoline ring can participate in π-π stacking interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(thiophen-2-yl)quinoline-4-carboxamide is unique due to its combination of a quinoline core with both a thiophene ring and a benzodioxole moiety. This structural arrangement provides a distinct set of chemical properties and potential biological activities that are not found in other similar compounds .

Properties

Molecular Formula

C22H16N2O3S

Molecular Weight

388.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-thiophen-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C22H16N2O3S/c25-22(23-12-14-7-8-19-20(10-14)27-13-26-19)16-11-18(21-6-3-9-28-21)24-17-5-2-1-4-15(16)17/h1-11H,12-13H2,(H,23,25)

InChI Key

DSAJGLYFKLPVRE-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5

Origin of Product

United States

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